molecular formula C20H10ClFN4O3S B5424631 (6Z)-6-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5424631
M. Wt: 440.8 g/mol
InChI Key: ORPOHEUQQOOAED-CODZHWQESA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of these heterocyclic rings suggests that this compound could have potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of conjugated double bonds. The electronegative atoms (fluorine, chlorine, and oxygen) could form hydrogen bonds with other molecules, influencing its physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of electronegative atoms and polar bonds in this compound suggest that it might have a relatively high melting point and be soluble in polar solvents .

Future Directions

The potential biological activity of this compound suggests that it could be a promising area for future research. Studies could focus on its synthesis, characterization, and testing for various biological activities .

Properties

IUPAC Name

(6Z)-6-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClFN4O3S/c21-13-8-10(3-5-14(13)22)15-6-4-11(29-15)9-12-17(23)26-20(24-18(12)27)30-19(25-26)16-2-1-7-28-16/h1-9,23H/b12-9-,23-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPOHEUQQOOAED-CODZHWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)F)Cl)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC(=C(C=C5)F)Cl)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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